molecular formula C20H18BrN3O3 B11616887 Ethyl 4-{[4-(acetylamino)phenyl]amino}-6-bromoquinoline-3-carboxylate

Ethyl 4-{[4-(acetylamino)phenyl]amino}-6-bromoquinoline-3-carboxylate

Cat. No.: B11616887
M. Wt: 428.3 g/mol
InChI Key: WGYJLPUCRUIFGM-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using a Friedländer synthesis, which involves the condensation of an o-aminoacetophenone with an aldehyde or ketone under acidic or basic conditions.

    Acetamidation: The acetamidophenyl group can be introduced through a nucleophilic substitution reaction, where an acetamidophenylamine reacts with the brominated quinoline intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group in the acetamidophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)

    Reduction: Hydrogen gas, palladium catalyst

    Oxidation: m-chloroperbenzoic acid (m-CPBA)

Major Products Formed

    Substitution: Various substituted quinoline derivatives

    Reduction: Aminoquinoline derivatives

    Oxidation: Quinoline N-oxide derivatives

Scientific Research Applications

ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its quinoline core.

    Biological Research: Used as a probe to study biological pathways and interactions involving quinoline derivatives.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline-based compounds.

    Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in cellular processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.

    Pathways: The compound may inhibit the replication of DNA or RNA, leading to the death of bacterial or cancer cells. It can also interfere with the electron transport chain in malaria parasites, leading to their death.

Comparison with Similar Compounds

ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxide: An oxidized form of quinoline with different chemical properties and applications.

    Ethyl 6-bromoquinoline-3-carboxylate: A simpler derivative without the acetamidophenyl group, used in different chemical reactions.

Conclusion

ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE is a versatile compound with significant potential in medicinal chemistry, biological research, and material science. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

ethyl 4-(4-acetamidoanilino)-6-bromoquinoline-3-carboxylate

InChI

InChI=1S/C20H18BrN3O3/c1-3-27-20(26)17-11-22-18-9-4-13(21)10-16(18)19(17)24-15-7-5-14(6-8-15)23-12(2)25/h4-11H,3H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

WGYJLPUCRUIFGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)NC(=O)C)Br

Origin of Product

United States

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